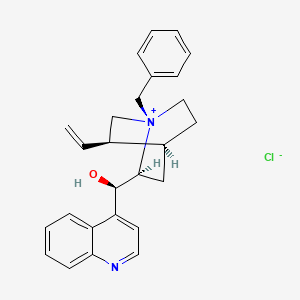

N-Benzylcinchonidinium chloride

Descripción

Propiedades

IUPAC Name |

(R)-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N2O.ClH/c1-2-20-18-28(17-19-8-4-3-5-9-19)15-13-21(20)16-25(28)26(29)23-12-14-27-24-11-7-6-10-22(23)24;/h2-12,14,20-21,25-26,29H,1,13,15-18H2;1H/q+1;/p-1/t20-,21-,25-,26+,28+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHYSBWCOKEPNQ-SPTWEYDNSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1C[N@@+]2(CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69257-04-1 | |

| Record name | Cinchonanium, 9-hydroxy-1-(phenylmethyl)-, chloride, (8α,9R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69257-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (8α,9R)-1-benzyl-9-hydroxycinchonanium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to N-Benzylcinchonidinium Chloride: Structure, Synthesis, and Application in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Benzylcinchonidinium chloride, a widely utilized chiral phase-transfer catalyst in asymmetric synthesis. The document details its chemical structure and properties, provides a comprehensive synthesis protocol, and presents a practical application in enantioselective alkylation, complete with experimental details and expected outcomes.

Core Concepts: Structure and Properties

This compound is a quaternary ammonium salt derived from the natural cinchona alkaloid, cinchonidine.[1] Its structure features a rigid chiral scaffold, which is essential for inducing stereoselectivity in chemical reactions. The positive charge on the quaternary nitrogen allows it to function as a phase-transfer catalyst, shuttling reactants between immiscible aqueous and organic phases.

The key structural features include the quinoline ring system, the quinuclidine core with a vinyl group, a hydroxyl group at the C9 position, and a benzyl group attached to the quinuclidine nitrogen. This specific stereochemistry, (8S,9R), is crucial for its catalytic activity and enantioselectivity.

Chemical Structure of this compound

(Note: An illustrative image of the chemical structure would be placed here. For the purpose of this response, a placeholder is used.)

(Note: An illustrative image of the chemical structure would be placed here. For the purpose of this response, a placeholder is used.)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 69257-04-1 | [1][2][3] |

| Molecular Formula | C₂₆H₂₉ClN₂O | [3][4][5] |

| Molecular Weight | 420.97 g/mol | [4][5] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 173 - 210 °C (decomposes) | [2][3] |

| Optical Rotation | [α]²⁰/D ≈ -185° (c=1 in H₂O) | [3] |

| Solubility | Soluble in water and methanol | [1][4] |

Synthesis of this compound

The synthesis of this compound is a straightforward nucleophilic substitution reaction between cinchonidine and benzyl chloride. The quinuclidine nitrogen of cinchonidine acts as the nucleophile, attacking the benzylic carbon of benzyl chloride.

Experimental Protocol: Synthesis

This protocol outlines the synthesis of (-)-N-benzylcinchonidinium chloride on a 10 mmol scale.[6]

Materials:

-

Cinchonidine (2.94 g, 10.0 mmol)

-

Benzyl chloride (1.90 g, 1.57 mL, 15.0 mmol)

-

Absolute acetone (70 mL)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, add cinchonidine and benzyl chloride.

-

Add absolute acetone to the flask.

-

Heat the reaction mixture to reflux and maintain for 2 days with continuous stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with a small amount of cold acetone.

-

Dry the purified this compound under vacuum.

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Application in Asymmetric Phase-Transfer Catalysis

This compound is a highly effective catalyst for a variety of asymmetric transformations, including alkylations, Michael additions, and epoxidations.[7] A prominent application is the enantioselective alkylation of glycine imine derivatives to produce non-proteinogenic α-amino acids, which are valuable building blocks in drug discovery.

Catalytic Cycle in Phase-Transfer Catalysis

The catalyst operates by forming a lipophilic ion pair with the enolate of the glycine imine in the aqueous phase. This ion pair is then transferred to the organic phase where it reacts with the alkylating agent. The chiral environment provided by the catalyst directs the alkylation to one face of the enolate, resulting in the formation of one enantiomer in excess.

Caption: Generalized catalytic cycle for phase-transfer alkylation.

Experimental Protocol: Asymmetric Alkylation of a Glycine Imine

This protocol describes the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester using this compound as the phase-transfer catalyst.

Materials:

-

N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol)

-

Benzyl bromide (1.2 mmol)

-

This compound (0.1 mmol, 10 mol%)

-

Toluene (5 mL)

-

50% aqueous potassium hydroxide (5 mL)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a round-bottom flask, add N-(diphenylmethylene)glycine tert-butyl ester, toluene, and 50% aqueous potassium hydroxide.

-

Add this compound to the biphasic mixture.

-

Stir the mixture vigorously at room temperature.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Continue stirring vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the alkylated product.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Expected Results

Under these or similar conditions, high yields and enantiomeric excesses are typically achieved. The table below summarizes representative data for the benzylation and other alkylations of N-(diphenylmethylene)glycine tert-butyl ester catalyzed by this compound.

| Alkylating Agent (R-X) | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzyl bromide | >90 | >90 |

| Allyl bromide | >85 | >85 |

| Ethyl iodide | >80 | >80 |

Note: The exact yield and ee can vary depending on the specific reaction conditions, such as temperature, concentration, and stirring rate.

Safety Information

This compound is an irritant to the eyes, respiratory system, and skin.[4] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

This guide provides a foundational understanding of this compound for researchers and professionals in drug development and organic synthesis. Its reliability as a chiral phase-transfer catalyst, coupled with its accessibility from natural sources, ensures its continued importance in the field of asymmetric catalysis.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [chembk.com]

- 5. This compound 69257-04-1 | MCE [medchemexpress.cn]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. N-Benzylcinchoninium chloride 98 69221-14-3 [sigmaaldrich.com]

Technical Guide: Physical Properties of N-Benzylcinchonidinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylcinchonidinium chloride is a quaternary ammonium salt derived from cinchonidine, a naturally occurring cinchona alkaloid. It is widely utilized as a chiral phase-transfer catalyst in asymmetric synthesis, enabling the stereoselective formation of a wide range of chiral molecules.[1] Its efficacy in promoting reactions under mild conditions makes it a valuable tool in the pharmaceutical industry for the development of new drugs where specific stereochemistry is crucial for therapeutic activity.[2] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in asymmetric catalysis.

Core Physical Properties

The physical characteristics of this compound have been reported by various suppliers and researchers. A summary of these properties is presented below, with variations in reported values duly noted.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₉ClN₂O | [2][3] |

| Molar Mass | 420.97 g/mol | [3][4] |

| Appearance | White to light yellow or light orange powder/crystal | [2][3][5][6] |

| Melting Point | 210 °C (decomposition) | [2][3][4] |

| 173 °C | [5] | |

| Specific Rotation ([α]²⁰/D) | -188° (c=0.4% in H₂O) | [3][4] |

| -182° to -188° (c=1 in H₂O) | [2] | |

| -180° (c=1.3 in H₂O) | ||

| -183° to -195° (c=1.0 in H₂O, on dry basis) | [1] | |

| Solubility | Soluble in methanol and water. | [3][4] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C. | [3][4] |

Experimental Protocols

Accurate determination of physical properties is critical for the consistent application of this compound in research and development. The following sections detail standardized experimental methodologies for measuring key physical parameters.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. For a pure compound, the melting range is typically narrow (0.5-1.0°C).[7] Impurities tend to lower and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently or dropped through a long glass tube to pack the sample into the sealed end to a height of 2-3 mm.[8]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Initial Determination (Rapid Scan): If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20°C per minute) is used to get a preliminary, approximate melting range.[9]

-

Accurate Determination (Slow Scan): A fresh sample is prepared and the apparatus is allowed to cool. The sample is then heated at a medium rate to about 20°C below the expected melting point.[8] The heating rate is then reduced to 1-2°C per minute.[9]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10]

Specific Rotation Measurement

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific path length and concentration.[5]

Apparatus:

-

Polarimeter

-

Sodium D-line lamp (589 nm) or other monochromatic light source

-

Polarimeter cell (sample tube) of a known path length (typically 1 decimeter)

-

Volumetric flask and analytical balance

Procedure:

-

Solution Preparation: A precise mass of this compound is dissolved in a specific volume of a suitable solvent (e.g., water) to achieve a known concentration (c), typically expressed in g/mL or g/100mL.[11] For example, to prepare a solution with c = 0.4%, 0.4 g of the compound would be dissolved in 100 mL of water.

-

Polarimeter Calibration: The polarimeter is calibrated by filling the sample cell with the pure solvent and setting the reading to zero.

-

Sample Measurement: The sample cell is rinsed and then filled with the prepared solution of this compound, ensuring no air bubbles are present in the light path.

-

Angle of Rotation Measurement: The observed angle of rotation (α) is measured. The measurement is typically repeated several times, and the average value is taken.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[5]

[α]Tλ = α / (l × c)

Where:

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source.

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Application in Asymmetric Phase-Transfer Catalysis

This compound is a prominent chiral phase-transfer catalyst. It facilitates the transfer of a reactant from an aqueous phase to an organic phase (or vice versa), where the reaction occurs, while inducing stereoselectivity. A generalized workflow for its use in an enantioselective alkylation reaction is depicted below.

References

- 1. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 3. N-Benzylcinchoninium Chloride [Chiral Phase-Transfer Catalyst] | Semantelli [semantelli.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Specific rotation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. pennwest.edu [pennwest.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Benzylcinchonidinium chloride (CAS: 69257-04-1)

Introduction

This compound, with the CAS registry number 69257-04-1, is a quaternary ammonium salt derived from the natural cinchona alkaloid, cinchonidine.[1][2] It is widely recognized and utilized as a chiral phase-transfer catalyst (PTC) in the field of asymmetric synthesis.[1][3] Its primary application lies in facilitating enantioselective reactions, enabling the synthesis of specific chiral compounds that are crucial in the pharmaceutical industry for the development of new drugs.[4] This compound's ability to promote reactions under mild conditions with high selectivity makes it a valuable tool for organic chemists.[4]

Chemical and Physical Properties

This compound is a white to slightly yellow or orange crystalline powder.[2][4] It is soluble in water and organic solvents like methanol.[1][5] The compound is not hygroscopic and can be stored at ambient conditions in well-closed, light-resistant containers, though storage under an inert gas at 2-8°C is also recommended.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 69257-04-1 | [4][6] |

| Molecular Formula | C₂₆H₂₉ClN₂O | [4][6] |

| Molecular Weight | 420.97 g/mol | [6] |

| Appearance | White to light yellow/orange crystalline powder | [2][3][4] |

| Melting Point | 173 - 210 °C (decomposes) | [3][4][6] |

| Optical Rotation [α]²⁰/D | -180° to -188° (c=0.4-1.3 in H₂O) | [2][4][6] |

| Purity | ≥ 98% (HPLC) | [4][6] |

| EC Number | 273-938-3 | [6][7] |

| MDL Number | MFCD00082422 | [4][6] |

Synthesis

This compound is synthesized via a nucleophilic substitution reaction between cinchonidine and benzyl chloride.[5][8] The nitrogen of the quinuclidine ring in cinchonidine acts as a nucleophile, attacking the benzylic carbon of benzyl chloride to form the quaternary ammonium salt.

Experimental Protocol: Synthesis of (-)-N-benzylcinchonidinium chloride[8]

Reagents:

-

Cinchonidine (10.0 mmol, 2.94 g)

-

Benzyl chloride (15.0 mmol, 1.90 g, 1.57 mL)

-

Absolute Acetone (70 mL)

Procedure:

-

A 100 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube.

-

Cinchonidine (2.94 g) and benzyl chloride (1.90 g) are added to the flask.

-

Absolute acetone (70 mL) is added as the solvent.

-

The reaction mixture is heated to reflux and maintained for 2 days with continuous stirring.

-

After the reaction period, the mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization to yield pure this compound.

Applications in Asymmetric Phase-Transfer Catalysis

This compound is a highly effective chiral phase-transfer catalyst.[3] In a phase-transfer system, the catalyst transports a reactant from one phase (typically aqueous) into a second, immiscible phase (typically organic) where the reaction occurs. The chirality of the catalyst allows for the creation of a chiral environment around the reacting species, leading to the preferential formation of one enantiomer over the other.

Asymmetric Alkylation of Glycine Derivatives

A prominent application of this compound is in the asymmetric alkylation of glycine Schiff bases.[9] This reaction is a powerful method for synthesizing unnatural α-amino acids, which are valuable building blocks in medicinal chemistry.[9][10] The catalyst controls the stereochemistry of the newly formed stereocenter, leading to high enantioselectivity.[9] The cinchonidine-derived catalyst typically affords the (S)-α-amino acid derivatives.[9]

// Nodes start [label="Glycine Schiff Base\n(Prochiral Enolate Precursor)", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base (e.g., NaOH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; enolate [label="Achiral Enolate", fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst [label="Chiral Catalyst\n(Q⁺Cl⁻)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; ion_pair [label="Chiral Ion Pair\n[Q⁺ • Enolate⁻]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkyl_halide [label="Alkyl Halide (R-X)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Alkylated Product\n(Chiral)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; catalyst_regen [label="Catalyst Regenerated", shape=invhouse, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> enolate [label="+ Base\n- H₂O", color="#EA4335"]; base -> enolate [style=invis]; enolate -> ion_pair [label="+ Q⁺Cl⁻\n- Cl⁻", color="#FBBC05"]; catalyst -> ion_pair [style=invis]; ion_pair -> product [label="+ R-X\n(Stereoselective Attack)", color="#34A853"]; alkyl_halide -> product [style=invis]; product -> catalyst_regen [label="- Q⁺X⁻", color="#5F6368", style=dashed];

{rank=same; base; catalyst; alkyl_halide} } } Caption: Asymmetric alkylation of a glycine Schiff base.

Experimental Protocol: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester

While a specific protocol using this compound for a named reaction with reported yields and enantiomeric excess is not detailed in the provided search results, a representative procedure can be constructed based on the general principles described for this class of reaction.[11]

Reagents:

-

N-(Diphenylmethylene)glycine tert-butyl ester (1.0 mmol)

-

Benzyl bromide (1.2 mmol)

-

This compound (0.1 mmol, 10 mol%)

-

50% Aqueous Sodium Hydroxide (5 mL)

-

Toluene (10 mL)

Procedure:

-

To a stirred solution of N-(Diphenylmethylene)glycine tert-butyl ester and this compound in toluene at 0°C, add benzyl bromide.

-

Add the 50% aqueous NaOH solution and stir the biphasic mixture vigorously at 0°C.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis. The Schiff base is typically hydrolyzed to the corresponding amino acid ester before analysis.

Safety and Handling

This compound is classified as an irritant.[5][12] Standard laboratory safety procedures should be followed, including the use of personal protective equipment.[6]

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [12][13] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][13] |

| Personal Protective Equipment | Dust mask (type N95), safety glasses, gloves. | [6] |

| Storage Class Code | 13 - Non Combustible Solids | [6] |

Conclusion

This compound (CAS 69257-04-1) is a cornerstone chiral phase-transfer catalyst in modern organic synthesis. Its efficacy in promoting highly enantioselective reactions, particularly the alkylation of glycine derivatives, makes it an indispensable tool for the synthesis of complex chiral molecules. Its accessibility from natural alkaloids, coupled with its operational simplicity, ensures its continued relevance for researchers and professionals in the pharmaceutical and chemical industries aiming to construct stereochemically defined products.[4][9]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [chembk.com]

- 6. (8S,9R)-(-)-N-Benzylcinchonidinium chloride 98 69257-04-1 [sigmaaldrich.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. Asymmetric Alkylation - Buchler GmbH [buchler-gmbh.com]

- 10. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

- 13. N-Benzylcinchoninium chloride | C26H29ClN2O | CID 13095480 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of N-Benzylcinchonidinium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-Benzylcinchonidinium chloride, a prominent chiral phase-transfer catalyst derived from the cinchona alkaloid, cinchonidine. This document provides a comprehensive overview of the synthetic protocol, key quantitative data, and a visual representation of the reaction workflow, intended to support researchers and professionals in the fields of chemistry and drug development. This compound is a valuable organocatalyst utilized in various asymmetric syntheses.[1][2][3]

Physicochemical Properties

This compound is typically a white to light yellow or beige crystalline powder.[4][5][6] It is soluble in water and methanol.[6][7] The compound should be stored under inert gas (nitrogen or argon) at 2-8°C and protected from light.[7][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₆H₂₉ClN₂O | [1][5] |

| Molecular Weight | 420.97 g/mol | [1] |

| Melting Point | 210 °C (decomposition) | [1][7][9] |

| Optical Rotation [α]20/D | -180° to -195° (c=1 to 1.3 in H₂O) | [1][8] |

| Appearance | White to beige crystalline powder | [4][8] |

| Purity (by HPLC) | ≥ 98% | [5] |

| Water Content (Karl Fischer) | ≤ 5.0% | [4][8] |

Experimental Protocol: Synthesis of (-)-N-Benzylcinchonidinium chloride

This protocol is based on established laboratory procedures for the synthesis of this compound via the nucleophilic substitution reaction between cinchonidine and benzyl chloride.[10]

Materials:

-

Cinchonidine (C₁₉H₂₂N₂O, MW: 294.4 g/mol )[10]

-

Benzyl chloride (C₇H₇Cl, MW: 126.6 g/mol )[10]

-

Absolute Acetone (CH₃COCH₃)[10]

Equipment:

-

100 mL round bottom flask[10]

-

Magnetic stir bar[10]

-

Reflux condenser with a drying tube[10]

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven or desiccator

Procedure (10.0 mmol scale): [10]

-

Reaction Setup: In a 100 mL round bottom flask equipped with a magnetic stir bar, add 2.94 g (10.0 mmol) of cinchonidine and 1.90 g (1.57 mL, 15.0 mmol) of benzyl chloride.[10]

-

Solvent Addition: Add 70 mL of absolute acetone to the flask.[10]

-

Reflux: Attach a reflux condenser fitted with a drying tube to the flask. Heat the reaction mixture to reflux and maintain this temperature for 2 days with continuous stirring.[10]

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: The crude product can be purified by recrystallization. Dissolve the chloride in a minimum volume of hot ethanol or water, followed by the addition of diethyl ether or absolute acetone, respectively, to induce crystallization.[6][9] Filter the purified product and dry it in a vacuum.[6][9]

Reaction Workflow

The following diagram illustrates the synthetic pathway for the formation of this compound from cinchonidine.

Caption: Synthesis of this compound.

This guide provides a foundational understanding for the synthesis of this compound. For further applications and detailed analytical characterization, consulting the referenced literature is recommended.

References

- 1. (8S,9R)-(-)-N-Benzylcinchonidinium chloride 98 69257-04-1 [sigmaaldrich.com]

- 2. Benzylation catalyzed by Cinchonidine Derivative - Buchler GmbH [buchler-gmbh.com]

- 3. This compound | Orgasynth [orgasynth.com]

- 4. This compound - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound [chembk.com]

- 8. buchler-gmbh.com [buchler-gmbh.com]

- 9. This compound | 69257-04-1 [chemicalbook.com]

- 10. Making sure you're not a bot! [oc-praktikum.de]

N-Benzylcinchonidinium chloride mechanism of action in phase transfer catalysis

An In-Depth Technical Guide to the Mechanism of N-Benzylcinchonidinium Chloride in Asymmetric Phase-Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Phase-Transfer Catalysis

Phase-Transfer Catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in separate, immiscible phases (typically aqueous and organic).[1] The core principle involves a phase-transfer agent, or catalyst, which transports a reactant from one phase to another where the reaction can occur. This technique offers numerous advantages, including the use of inexpensive and environmentally benign reagents and solvents, mild reaction conditions, and scalability, making it highly valuable in industrial processes and drug development.[2][3][4]

Among the vast array of phase-transfer catalysts, chiral quaternary ammonium salts derived from Cinchona alkaloids have emerged as exceptionally effective organocatalysts for asymmetric synthesis.[5] These catalysts, including this compound, create a chiral environment that can induce high stereoselectivity in a variety of chemical transformations, most notably in the asymmetric α-alkylation of carbonyl compounds.[6]

This technical guide provides an in-depth exploration of the mechanism of action of this compound, a widely used Cinchona-derived catalyst. We will dissect the core catalytic cycle, the crucial role of non-covalent interactions in the stereodetermining step, and present quantitative data and representative experimental protocols for its application.

The Catalyst: this compound

This compound is a quaternary ammonium salt synthesized by the N-alkylation of cinchonidine, a naturally occurring Cinchona alkaloid. Its structure features a rigid quinuclidine core, a quinoline ring system, a vinyl group, and a critical hydroxyl group at the C9 position. The quaternization of the quinuclidine nitrogen with a benzyl group enhances its lipophilicity and steric bulk, both of which are crucial for its catalytic efficacy and stereocontrol.

Core Mechanism of Action in Asymmetric Alkylation

The mechanism of this compound in asymmetric PTC, particularly in the well-studied alkylation of glycine Schiff bases, operates primarily through an interfacial mechanism involving a tightly bound ion pair.[6][7]

The catalytic cycle can be broken down into the following key steps:

-

Deprotonation at the Interface: The process begins at the interface of the organic and aqueous phases. An inorganic base (e.g., NaOH, KOH) in the aqueous phase deprotonates the acidic pronucleophile (e.g., a glycine Schiff base) present in the organic phase.[7]

-

Chiral Ion Pair Formation: The positively charged quaternary ammonium cation of the catalyst, Q⁺X⁻ (this compound), exchanges its chloride anion for the newly formed enolate anion (Nu⁻) of the substrate. This forms a lipophilic, chiral ion pair [Q⁺Nu⁻].

-

Extraction into the Organic Phase: This chiral ion pair is extracted into the bulk organic phase. The bulky organic substituents on the catalyst ensure its solubility in the organic medium.

-

Enantioselective Alkylation: Within the organic phase, the nucleophilic enolate, shielded by the chiral catalyst, reacts with an electrophile (e.g., an alkyl halide, R-X). The rigid, well-defined structure of the catalyst sterically blocks one face of the enolate, forcing the electrophile to approach from the less hindered face. This directed attack is the origin of the high enantioselectivity.

-

Product Release and Catalyst Regeneration: After the reaction, the newly formed product is released. The catalyst, now paired with the leaving group anion (X⁻), migrates back to the interface to begin another catalytic cycle.

The Stereochemical Model: Origin of Enantioselectivity

The remarkable ability of this compound to induce stereoselectivity stems from the formation of a highly ordered, "tight" ion pair with the substrate enolate. The current understanding, supported by computational studies, relies on a steric shielding model.[6]

-

Ion-Pairing: The primary interaction is the electrostatic attraction between the positively charged quaternary nitrogen of the catalyst and the negatively charged oxygen of the enolate.

-

Hydrogen Bonding: The hydroxyl group at the C9 position of the catalyst plays a crucial role. It can form a hydrogen bond with the enolate, further rigidifying the transition state assembly and enhancing stereochemical communication.

-

Steric Shielding (π-face Interactions): The bulky benzyl group on the nitrogen and the quinoline ring system of the catalyst effectively block specific faces of the bound enolate. In the case of cinchonidine-derived catalysts, the conformation of the ion pair is such that the re-face of the enolate is shielded, leaving the si-face exposed for electrophilic attack. This leads to the preferential formation of one enantiomer. The opposite enantiomer can typically be obtained by using the pseudoenantiomeric catalyst derived from cinchonine.

Quantitative Performance Data

The asymmetric alkylation of the benzophenone imine of glycine tert-butyl ester is a benchmark reaction for evaluating the performance of chiral phase-transfer catalysts. The data below summarizes typical results for reactions catalyzed by Cinchona alkaloid derivatives under PTC conditions.

| Substrate | Electrophile (R-X) | Base | Solvent | Catalyst | Yield (%) | ee (%) | Reference |

| Glycine Schiff Base¹ | Benzyl Bromide | Solid NaOH | Toluene | Cinchonidine-derived | 69 | 70 | [3] |

| Glycine Schiff Base¹ | 4-Chlorobenzyl Bromide | 50% aq. KOH | CH₂Cl₂ | N-Benzylcinchonidinium Derivative | High | 66 | [8] |

| Glycine Schiff Base¹ | Allyl Bromide | 50% aq. KOH | CH₂Cl₂ | N-Benzylcinchonidinium Derivative | High | 66 | [8] |

| Glycine Schiff Base¹ | Benzyl Bromide | aq. CsOH | Toluene | N-(9-Anthracenylmethyl)cinchonidinium | High | >90 | |

| Indanone Derivative | Methyl Chloride | 50% aq. NaOH | Toluene/DCM | N-(p-Trifluoromethylbenzyl)cinchonidinium Br | 92 | 94 | [4] |

¹Benzophenone imine of glycine tert-butyl ester.

Representative Experimental Protocol

The following is a representative protocol for the asymmetric benzylation of the benzophenone imine of glycine tert-butyl ester, synthesized from conditions reported in the literature.[8][3]

Materials:

-

Benzophenone imine of glycine tert-butyl ester (1.0 equiv)

-

Benzyl bromide (1.2 equiv)

-

This compound (0.1 equiv, 10 mol%)

-

Solid Potassium Hydroxide (KOH), finely powdered (4.0 equiv)

-

Toluene (Anhydrous)

-

Argon or Nitrogen atmosphere

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add the benzophenone imine of glycine tert-butyl ester (1.0 equiv) and this compound (0.1 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.2 M. Begin vigorous stirring. Add the finely powdered solid KOH (4.0 equiv).

-

Cooling (Optional but Recommended): Cool the reaction mixture to 0 °C using an ice bath. Lower temperatures often lead to higher enantioselectivity.

-

Electrophile Addition: Add benzyl bromide (1.2 equiv) dropwise via syringe over 5-10 minutes.

-

Reaction: Allow the reaction to stir vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Upon completion, quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Analysis: The chemical yield is determined from the mass of the purified product. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion

This compound and related Cinchona alkaloid derivatives are exceptionally effective catalysts for asymmetric phase-transfer reactions. Their mechanism of action is predicated on the formation of a well-ordered, lipophilic ion pair with the substrate enolate. Stereoselectivity is induced through a combination of electrostatic interactions, hydrogen bonding, and, most critically, steric shielding by the catalyst's bulky substituents, which directs the approach of the electrophile. This mechanistic framework has enabled the development of highly enantioselective syntheses of valuable compounds, particularly non-canonical α-amino acids, and continues to be a cornerstone of modern organocatalysis. For professionals in drug development, understanding this mechanism allows for the rational design of synthetic routes to complex, chiral active pharmaceutical ingredients.

References

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Collection - Quantum Mechanical Transition-State Analysis Reveals the Precise Origin of Stereoselectivity in Chiral Quaternary Cinchonidinium Phase-Transfer Catalyzed Enolate Allylation - Organic Letters - Figshare [acs.figshare.com]

- 5. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 6. Asymmetric synthesis of (S)-α-(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Chiral Induction with N-Benzylcinchonidinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylcinchonidinium chloride (BCDC) is a well-established and widely utilized chiral phase-transfer catalyst (PTC) derived from the Cinchona alkaloid, cinchonidine.[1][2] Its prominence in asymmetric synthesis stems from its ability to efficiently mediate a variety of enantioselective transformations, making it a valuable tool in academic research and the pharmaceutical industry for the synthesis of chiral compounds.[3][4] This guide provides a comprehensive overview of the core principles, applications, and experimental considerations for employing this compound in chiral induction.

Phase-transfer catalysis is a powerful methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[5][6] In asymmetric PTC, a chiral catalyst like this compound is used to shuttle one of the reactants, usually an anion, from the aqueous or solid phase into the organic phase.[7] During this transfer, the catalyst and the reactant form a chiral ion pair. This close association within a chiral environment dictates the stereochemical outcome of the subsequent reaction with a substrate in the organic phase, leading to the preferential formation of one enantiomer.[8]

The applications of this compound are extensive and include enantioselective alkylations, Michael additions, and resolutions of racemates.[9][10] Its utility is particularly notable in the asymmetric synthesis of α-amino acids, which are critical building blocks for many pharmaceuticals.[7][11]

Mechanism of Chiral Induction

The mechanism of chiral induction by this compound relies on the formation of a tightly associated, chiral ion pair between the quaternary ammonium cation of the catalyst and the anionic nucleophile. This ion pair then reacts with an electrophile in the organic phase. The stereochemical outcome is determined by the specific conformation of this ion pair, which is influenced by several non-covalent interactions.

The generally accepted model for chiral induction involves the formation of a "shielded" complex. The bulky quinoline and benzyl groups of the catalyst effectively block one face of the nucleophile. Consequently, the electrophile is directed to approach from the less sterically hindered face, resulting in a high degree of enantioselectivity. The rigidity of the cinchona alkaloid framework is crucial for maintaining a well-defined three-dimensional structure, which is essential for effective stereochemical communication.

Applications in Asymmetric Synthesis

Asymmetric Alkylation of Glycine Imines

One of the most significant applications of this compound is in the asymmetric alkylation of glycine imine derivatives for the synthesis of non-natural α-amino acids.[11] This reaction, often referred to as the O'Donnell amino acid synthesis, typically involves the alkylation of an N-(diphenylmethylene)glycine ester with an alkyl halide under biphasic conditions.[7]

Quantitative Data for Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl ester:

| Catalyst Loading (mol%) | Electrophile | Solvent System | Base | Temp (°C) | Yield (%) | ee (%) |

| 1 | Benzyl Bromide | Toluene/50% NaOH | NaOH | 25 | 95 | 92 |

| 5 | Allyl Bromide | CH2Cl2/50% KOH | KOH | 0 | 88 | 85 |

| 2 | Ethyl Iodide | Toluene/solid K2CO3 | K2CO3 | 20 | 91 | 89 |

Note: The data presented are representative values from the literature and may vary based on specific reaction conditions and substrate modifications.

Asymmetric Michael Addition

This compound also catalyzes the asymmetric Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of chiral centers.

Quantitative Data for Asymmetric Michael Addition of Diethyl Acetamidomalonate to Chalcone:

| Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Yield (%) | ee (%) |

| 5 | Toluene | K2CO3 | -20 | 85 | 78 |

| 10 | CH2Cl2 | Cs2CO3 | -40 | 92 | 90 |

| 5 | THF | K3PO4 | -20 | 80 | 75 |

Note: The data presented are representative values from the literature and may vary based on specific reaction conditions and substrate modifications.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the quaternization of cinchonidine with benzyl chloride.[2][12]

Materials:

-

Cinchonidine (1 equivalent)

-

Benzyl chloride (1.5 equivalents)

-

Acetone (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cinchonidine in anhydrous acetone.[12]

-

Add benzyl chloride to the solution.

-

Heat the reaction mixture to reflux and maintain for 48-72 hours.[12]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold acetone.

-

Dry the product under vacuum to yield this compound as a white to off-white solid.[1]

General Protocol for Asymmetric Alkylation of a Glycine Imine

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester (1 equivalent)

-

Alkyl halide (1.2 equivalents)

-

This compound (1-10 mol%)

-

Toluene

-

Aqueous base (e.g., 50% NaOH or 50% KOH) or solid base (e.g., K2CO3)

Procedure:

-

To a round-bottom flask, add N-(diphenylmethylene)glycine tert-butyl ester, this compound, and toluene.

-

Stir the mixture vigorously at the desired temperature (e.g., 0 °C to room temperature).

-

Add the aqueous or solid base to the mixture.

-

Slowly add the alkyl halide to the reaction mixture over a period of 30-60 minutes.

-

Continue to stir the reaction vigorously for 2-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

Conclusion

This compound is a versatile and effective chiral phase-transfer catalyst with broad applications in asymmetric synthesis. Its ability to induce high levels of enantioselectivity in a variety of reactions, coupled with its operational simplicity and commercial availability, makes it an indispensable tool for chemists in both academic and industrial settings. A thorough understanding of the reaction mechanism and careful optimization of experimental parameters are key to achieving high yields and enantioselectivities in reactions catalyzed by this important organocatalyst.

References

- 1. This compound - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 2. This compound [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. N-苄基氯化辛可宁 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Making sure you're not a bot! [oc-praktikum.de]

The Pivotal Role of the Benzyl Group in N-Benzylcinchonidinium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylcinchonidinium chloride is a widely utilized phase-transfer catalyst in asymmetric synthesis, prized for its ability to induce high stereoselectivity in a variety of chemical transformations. This technical guide provides an in-depth analysis of the critical role the N-benzyl group plays in the catalyst's structure and function. Through a comprehensive review of experimental data and mechanistic studies, this paper elucidates how the steric and electronic properties of the benzyl moiety are fundamental to the catalyst's efficacy. Detailed experimental protocols for the synthesis of the catalyst and its application in a representative asymmetric alkylation are provided, alongside a quantitative analysis of its performance in comparison to other cinchona alkaloid-derived catalysts. Furthermore, this guide employs Graphviz visualizations to illustrate the catalytic cycle and the key interactions that govern the stereochemical outcome of the reactions.

Introduction

Cinchona alkaloids and their derivatives have emerged as a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with significant applications in the pharmaceutical and fine chemical industries. Among these, this compound has distinguished itself as a robust and effective chiral phase-transfer catalyst (PTC). Its utility spans a range of reactions, including alkylations, Michael additions, and aldol reactions. The efficacy of this catalyst is not merely a consequence of the inherent chirality of the cinchonidine scaffold, but is significantly influenced by the nature of the substituent on the quinuclidine nitrogen. This guide focuses specifically on the multifaceted role of the benzyl group in this compound, exploring how this seemingly simple aromatic substituent dictates the catalyst's performance.

The Structural and Functional Importance of the Benzyl Group

The benzyl group in this compound is integral to its function as a phase-transfer catalyst. The quaternization of the quinuclidine nitrogen by the benzyl group creates a lipophilic cation. This cation is capable of pairing with an anionic reactant in the aqueous phase and transporting it to the organic phase where the reaction with the substrate occurs.

Steric Influence and the "Chiral Pocket"

The benzyl group, in concert with the quinoline ring of the cinchonidine framework, contributes to the formation of a well-defined three-dimensional chiral environment, often referred to as a "chiral pocket". This pocket sterically directs the approach of the enolate and the electrophile, favoring one transition state over the other and thus leading to high enantioselectivity. The bulk of the benzyl group is a critical factor; larger substituents on the quinuclidinium nitrogen have been shown to generally increase the selectivity of the catalyst. Molecular modeling and X-ray crystal structures have suggested that the quinoline ring, the C9-O bond, and the benzyl group can lie in a single plane, providing multiple points of interaction with the substrate.[1]

Electronic Effects and Non-Covalent Interactions

Beyond simple steric hindrance, the aromatic nature of the benzyl group allows for crucial non-covalent interactions with the substrate in the transition state. Seminal research in the field has indicated that π-π stacking interactions between the benzyl group of the catalyst and an aromatic ring of the substrate's enolate are a key factor in achieving high enantioselectivity. These attractive interactions help to rigidly orient the substrate within the chiral pocket, further enhancing the facial discrimination of the electrophilic attack.

Furthermore, modifications to the electronic properties of the benzyl group, through the introduction of electron-donating or electron-withdrawing substituents, can have a profound impact on the catalyst's performance. For instance, the introduction of an ortho-fluoro substituent on the benzyl group has been shown to dramatically increase the enantioselectivity in the alkylation of a glycine anion equivalent.[2] This highlights the subtle yet significant role that electronic tuning of the benzyl group can play in optimizing the catalyst for a specific transformation.

Quantitative Analysis of Catalyst Performance

The influence of the N-substituent on the enantioselectivity of cinchona alkaloid-based phase-transfer catalysts has been systematically studied. The following table summarizes the performance of different generations of these catalysts in the asymmetric alkylation of glycine imines, clearly demonstrating the impact of modifying the N-arylmethyl group.

| Catalyst Generation | N-Arylmethyl Group | O-Alkyl Group | Counterion | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1st | Benzyl | H | Br⁻ | PhCH₂Br | 85 | 60 |

| 1st | Benzyl | H | Cl⁻ | 4-Cl-C₆H₄-CH₂Br | 95 | 66 |

| 2nd | Benzyl | Allyl | Br⁻ | 4-Cl-C₆H₄-CH₂Br | - | 81 |

| 3rd | 9-Anthracenylmethyl | H | Cl⁻ | PhCH₂Br | 68 | 91 |

| 3rd | 9-Anthracenylmethyl | Allyl | Br⁻ | PhCH₂Br | 87 | 94 |

Data sourced from Sigma-Aldrich product information on Cinchona Alkaloids.

This data clearly illustrates that while the first-generation N-benzyl catalyst provides good enantioselectivity, subsequent modifications, particularly the introduction of the more sterically demanding and π-surface-rich 9-anthracenylmethyl group, lead to significant improvements in stereocontrol.

Experimental Protocols

Synthesis of (-)-N-Benzylcinchonidinium chloride

This protocol is adapted from established laboratory procedures for the quaternization of cinchona alkaloids.

Materials:

-

Cinchonidine (1.0 eq)

-

Benzyl chloride (1.5 eq)

-

Absolute acetone

Equipment:

-

Round bottom flask (100 mL)

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and suction flask

Procedure:

-

To a 100 mL round bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add cinchonidine (2.94 g, 10.0 mmol) and absolute acetone (70 mL).

-

Stir the mixture until the cinchonidine is fully dissolved.

-

Add benzyl chloride (1.90 g, 1.57 mL, 15.0 mmol) to the solution.

-

Heat the reaction mixture to reflux using a heating mantle or oil bath and maintain reflux for 2 days.

-

After the reflux period, cool the yellowish solution to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid twice with 20 mL portions of cold acetone.

-

Dry the purified this compound under vacuum.

Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

This protocol is a representative example of the use of this compound in a phase-transfer catalyzed asymmetric alkylation.

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq)

-

Benzyl bromide (1.2 eq)

-

This compound (0.1 eq)

-

Toluene

-

50% aqueous potassium hydroxide (KOH) solution

Equipment:

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Syringe for additions

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round bottom flask, add N-(Diphenylmethylene)glycine tert-butyl ester (1.0 mmol), toluene (10 mL), and this compound (0.1 mmol).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the 50% aqueous KOH solution (5 mL) and stir the biphasic mixture vigorously.

-

Slowly add benzyl bromide (1.2 mmol) via syringe over a period of 10 minutes.

-

Continue stirring the reaction mixture vigorously at 0 °C for the time specified by reaction monitoring (e.g., by TLC, typically several hours).

-

Upon completion of the reaction, dilute the mixture with water (10 mL) and transfer it to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer with toluene (2 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield the enantiomerically enriched α-alkylated amino acid derivative.

Visualizing the Catalytic Cycle and Key Interactions

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of phase-transfer catalysis by this compound and the key interactions involving the benzyl group.

Conclusion

The benzyl group of this compound is far more than a passive component of the catalyst's structure. It actively participates in the creation of a highly organized and sterically demanding chiral environment that is essential for achieving high levels of enantioselectivity in phase-transfer catalyzed reactions. Through a combination of steric hindrance and crucial non-covalent interactions, such as π-π stacking, the benzyl group plays a pivotal role in orienting the substrate for a stereoselective transformation. The ability to fine-tune the electronic properties of the benzyl group offers a powerful strategy for optimizing catalyst performance for specific applications. The detailed experimental protocols and mechanistic visualizations provided in this guide serve as a valuable resource for researchers and professionals in the field of asymmetric synthesis, enabling a deeper understanding and more effective utilization of this important catalyst.

References

Methodological & Application

Application Notes and Protocols: N-Benzylcinchonidinium Chloride Catalyzed Asymmetric Alkylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric alkylation of glycine derivatives is a cornerstone strategy for the synthesis of non-proteinogenic α-amino acids, which are crucial building blocks in drug discovery and development. This protocol details the use of the chiral phase-transfer catalyst, N-Benzylcinchonidinium chloride, for the enantioselective alkylation of a glycine imine Schiff base. Phase-transfer catalysis (PTC) offers a practical and scalable method for stereoselective bond formation under mild, biphasic conditions, avoiding the need for strictly anhydrous environments or expensive metal catalysts. This compound, a readily available Cinchona alkaloid derivative, has proven to be an effective catalyst for inducing high enantioselectivity in the synthesis of a variety of α-alkyl-α-amino acids.

Mechanism of Asymmetric Induction

The catalytic cycle involves the deprotonation of the glycine Schiff base at the interface of the organic and aqueous layers by a strong base. The resulting enolate forms a chiral ion pair with the quaternary ammonium cation of the this compound catalyst. This chiral complex is then transferred into the organic phase where the alkylation reaction occurs. The stereochemical outcome of the reaction is dictated by the facial selectivity imposed by the rigid chiral environment of the catalyst, which shields one face of the enolate, leading to a preferential attack of the electrophile from the less hindered face.

Experimental Workflow

The general experimental workflow for the this compound catalyzed asymmetric alkylation is depicted below.

Caption: General workflow for the asymmetric alkylation.

Quantitative Data Summary

The following table summarizes the results for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various alkyl halides using a cinchonidinium-derived phase-transfer catalyst.

| Entry | Alkyl Halide (Electrophile) | Product | Time (h) | Yield (%) | ee (%) (Configuration) |

| 1 | Benzyl bromide | (R)-2-(Benzhydrylidenamino)-3-phenylpropanoic acid tert-butyl ester | 8 | 95 | 91 (R) |

| 2 | 4-Fluorobenzyl bromide | (R)-2-(Benzhydrylidenamino)-3-(4-fluorophenyl)propanoic acid tert-butyl ester | 8 | 99 | 96 (R) |

| 3 | 4-Chlorobenzyl bromide | (R)-2-(Benzhydrylidenamino)-3-(4-chlorophenyl)propanoic acid tert-butyl ester | 8 | 99 | 95 (R) |

| 4 | 4-Bromobenzyl bromide | (R)-2-(Benzhydrylidenamino)-3-(4-bromophenyl)propanoic acid tert-butyl ester | 8 | 99 | 96 (R) |

| 5 | Allyl bromide | (R)-2-(Benzhydrylidenamino)pent-4-enoic acid tert-butyl ester | 5 | 99 | 89 (R) |

| 6 | Propargyl bromide | (R)-2-(Benzhydrylidenamino)pent-4-ynoic acid tert-butyl ester | 10 | 93 | 87 (R) |

Detailed Experimental Protocols

Protocol 1: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl ester

This protocol describes a general procedure for the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester using this compound as the phase-transfer catalyst.

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester

-

This compound

-

Benzyl bromide

-

Toluene

-

50% (w/w) aqueous potassium hydroxide (KOH) solution

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.), this compound (0.1 equiv.), and toluene.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add benzyl bromide (1.1 equiv.) to the solution.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -40 °C) using an appropriate cooling bath.

-

Reaction: Vigorously stir the mixture and add pre-cooled 50% aqueous KOH solution (20.0 equiv.). Continue stirring vigorously at the set temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product.

Protocol 2: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as a Daicel Chiralcel OD-H column, is commonly used.[1]

-

Mobile Phase: A mixture of hexanes and isopropanol (e.g., 99.5:0.5 v/v) is a typical mobile phase.[1]

-

Flow Rate: A flow rate of 1.0 mL/min is generally used.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Procedure:

-

Prepare a dilute solution of the purified product in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Record the chromatogram and integrate the peak areas corresponding to the two enantiomers.

-

Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Protocol 3: Deprotection to the Free Amino Acid

The N-(diphenylmethylene) protecting group and the tert-butyl ester can be hydrolyzed to yield the free α-amino acid.

Materials:

-

Alkylated N-(diphenylmethylene)glycine tert-butyl ester

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane or diethyl ether

Procedure:

-

Imine Hydrolysis: Dissolve the purified product in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Add 1 M aqueous HCl and stir the mixture vigorously at room temperature. The progress of the hydrolysis can be monitored by TLC.

-

After complete hydrolysis of the imine, separate the layers. The benzophenone byproduct will be in the organic layer, and the amino acid ester hydrochloride will be in the aqueous layer.

-

Wash the aqueous layer with an organic solvent to remove any remaining benzophenone.

-

Ester Hydrolysis: To the aqueous solution containing the amino acid ester hydrochloride, add a sufficient amount of a stronger acid (e.g., concentrated HCl) and heat the mixture to reflux to hydrolyze the tert-butyl ester.

-

After the hydrolysis is complete, cool the reaction mixture and concentrate it under reduced pressure to obtain the crude amino acid hydrochloride.

-

The crude amino acid can be further purified by recrystallization or ion-exchange chromatography.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Alkyl halides are often toxic and lachrymatory; handle them with care.

-

Concentrated potassium hydroxide is highly corrosive. Avoid contact with skin and eyes.

-

Handle all organic solvents in a well-ventilated area and away from ignition sources.

References

Application Notes and Protocols for Enantioselective Michael Addition Using N-Benzylcinchonidinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective Michael addition is a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. This powerful reaction is instrumental in the construction of chiral molecules, which are of paramount importance in the pharmaceutical industry due to the differential biological activity often exhibited by enantiomers. Phase-transfer catalysis has emerged as a practical and environmentally benign methodology for conducting such transformations. Among the various catalysts developed, chiral quaternary ammonium salts derived from Cinchona alkaloids have proven to be highly effective.

This document provides detailed application notes and protocols for the use of N-Benzylcinchonidinium chloride, a readily available and effective Cinchona alkaloid-derived phase-transfer catalyst, in the enantioselective Michael addition of β-keto esters to enones. The protocols outlined herein are designed to be a valuable resource for researchers in organic synthesis and drug development, offering a reliable method for the preparation of enantioenriched Michael adducts.

Data Presentation: Enantioselective Michael Addition of 2-Carbethoxycyclohexanone to Methyl Vinyl Ketone

The following table summarizes the quantitative data for the enantioselective Michael addition of 2-carbethoxycyclohexanone to methyl vinyl ketone catalyzed by a Cinchona alkaloid-derived catalyst, demonstrating the typical performance of this class of catalysts under phase-transfer conditions. While specific data for this compound in this exact reaction is not detailed in the cited literature, the presented results with a closely related cinchonine-derived catalyst illustrate the expected high yields and enantioselectivities.

| Entry | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | 10 | K₂CO₃ | Toluene | 48 | 85 | 75 |

| 2 | 5 | Cs₂CO₃ | CH₂Cl₂ | 24 | 90 | 82 |

| 3 | 1 | KOH | Toluene/H₂O | 72 | 78 | 68 |

Note: The data presented is representative of cinchona alkaloid-catalyzed Michael additions and serves as a guideline. Actual results with this compound may vary and require optimization.

Experimental Protocols

Materials and Methods

-

Catalyst: this compound (commercially available or synthesized).

-

Reactants: Substituted β-keto ester (e.g., 2-carbethoxycyclohexanone), Michael acceptor (e.g., methyl vinyl ketone). All reactants should be purified by standard procedures.

-

Base: Anhydrous potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH).

-

Solvent: Toluene, dichloromethane (CH₂Cl₂), or a biphasic system (e.g., Toluene/water). Solvents should be of anhydrous grade where specified.

-

General Equipment: Standard laboratory glassware, magnetic stirrer, temperature-controlled bath, rotary evaporator, and equipment for column chromatography and chiral HPLC analysis.

Synthesis of this compound (for users preparing the catalyst in-house)

Procedure:

-

To a solution of cinchonidine (1.0 eq) in a suitable solvent such as acetone or toluene, add benzyl chloride (1.1-1.5 eq).

-

Heat the reaction mixture at reflux for 24-48 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to afford this compound as a white to off-white solid.

General Protocol for the Enantioselective Michael Addition

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add the β-keto ester (1.0 mmol), the Michael acceptor (1.2 mmol), this compound (0.01-0.10 mmol, 1-10 mol%), and the base (2.0 mmol).

-

Add the appropriate solvent (5-10 mL) and stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the enantioselective Michael addition.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the phase-transfer catalyzed Michael addition.

Application Notes and Protocols for Asymmetric Glycine Alkylation with N-Benzylcinchonidinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern drug discovery and development. These chiral building blocks are integral to creating novel peptides, peptidomimetics, and other biologically active molecules with enhanced potency, selectivity, and metabolic stability. One of the most robust and widely adopted methods for achieving this is the asymmetric alkylation of glycine Schiff bases under phase-transfer catalysis (PTC). This application note provides a detailed overview and experimental protocols for the use of N-Benzylcinchonidinium chloride, a readily available and effective chiral phase-transfer catalyst derived from the cinchona alkaloid cinchonidine, in this transformation.

The O'Donnell asymmetric amino acid synthesis, first reported in 1989, laid the groundwork for this methodology.[1][2] It involves the alkylation of a glycine benzophenone imine ester in a biphasic system, where the chiral quaternary ammonium salt facilitates the transfer of the enolate from the aqueous to the organic phase, inducing asymmetry in the subsequent alkylation.[1][3] Subsequent work by Corey, Lygo, Maruoka, and others has further refined the catalyst structure and reaction conditions to achieve exceptionally high yields and enantioselectivities for a wide range of substrates.[4]

Principle of the Method

The asymmetric alkylation of the benzophenone imine of glycine tert-butyl ester proceeds via a phase-transfer mechanism. The glycine Schiff base is deprotonated at the interface of an organic solvent and a concentrated aqueous or solid base (e.g., KOH or NaOH). The chiral phase-transfer catalyst, this compound, then forms a tight ion pair with the resulting enolate. This chiral ion pair is soluble in the organic phase, where it reacts with an alkylating agent. The stereochemistry of the final product is dictated by the facial selectivity imposed by the chiral catalyst during the alkylation step. The bulky benzophenone imine serves to protect the amino group and activate the α-proton, while the tert-butyl ester prevents saponification under the basic reaction conditions.

Data Presentation

The following table summarizes representative results for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various alkyl halides using this compound and related third-generation cinchona alkaloid-derived catalysts.

| Entry | Alkylating Agent (R-X) | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | Benzyl bromide | (S,S)-1c | 95 | 96 | [5] |

| 2 | 4-Fluorobenzyl bromide | Catalyst b2 | 99 | 95 (R) | [6] |

| 3 | 4-Chlorobenzyl bromide | Catalyst b2 | 93 | 96 (R) | [6] |

| 4 | 4-Methylbenzyl bromide | Catalyst b2 | 97 | 90 (R) | [6] |

| 5 | 2-Naphthylmethyl bromide | Catalyst b2 | 94 | 90 (R) | [6] |

| 6 | Allyl bromide | Catalyst b2 | 99 | 89 (R) | [6] |

| 7 | Propargyl bromide | Catalyst b2 | 93 | 87 (R) | [6] |

| 8 | Ethyl iodide | N/A | N/A | N/A | |

| 9 | n-Propyl iodide | N/A | N/A | N/A | |

| 10 | Isopropyl iodide | N/A | N/A | N/A |

Table adapted from literature data.[5][6] Note: Catalyst (S,S)-1c is a C2-symmetric chiral quaternary ammonium bromide, and catalyst b2 is a (8S, 9S)-9-amino-(9-deoxy)cinchonidine-derived ammonium salt. While not this compound itself, these catalysts are structurally related and demonstrate the high levels of enantioselectivity achievable with this class of catalysts.

Experimental Protocols

Materials and Equipment

-

N-(diphenylmethylene)glycine tert-butyl ester

-

This compound

-

Alkylating agent (e.g., benzyl bromide)

-

Potassium hydroxide (50% w/w aqueous solution or solid)

-

Toluene (anhydrous)

-

Dichloromethane (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask equipped with a magnetic stir bar

-

Stir plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

General Procedure for Asymmetric Alkylation

-

Reaction Setup: To a round-bottom flask containing N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and this compound (0.01-0.1 equiv) is added anhydrous toluene or dichloromethane.

-